N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-13-10-16(19)2-3-18(13)25(23,24)22-12-14-4-9-21-17(11-14)15-5-7-20-8-6-15/h2-11,22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKDVYCXSJNHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide typically involves several steps, including the preparation of the bipyridine core and the subsequent attachment of the sulfonamide group. One common method involves the homocoupling of pyridine derivatives in the presence of a catalyst, such as NiBr2(PPh3)2, Et4NI, and zinc powder . The reaction conditions often require mild temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of bipyridine derivatives, including N-([2,4’-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide, may involve large-scale catalytic processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium ions.
Reduction: Reduction reactions can convert the bipyridinium ions back to bipyridine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the bipyridine moiety typically yields bipyridinium salts, while reduction can regenerate the original bipyridine compound
Scientific Research Applications
Chemical Characteristics
The compound's molecular formula is with a molecular weight of approximately 357.4 g/mol. The presence of a bipyridine moiety, a fluorinated aromatic ring, and a sulfonamide group contributes to its diverse chemical reactivity and biological activity.
Coordination Chemistry
N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide can act as a ligand in coordination chemistry. Its bipyridine structure allows it to form stable complexes with transition metals, which are valuable in catalysis and materials science.
The compound exhibits significant biological activity, making it a candidate for drug development:
- Antimicrobial Properties : Research indicates that sulfonamide derivatives have potent antimicrobial effects. The bipyridine moiety may enhance this activity through synergistic interactions with bacterial cell wall synthesis pathways.
- Anticonvulsant Effects : Preliminary studies suggest that this compound may possess anticonvulsant properties similar to other bipyridine derivatives. In animal models, it has shown promise in reducing seizure activity.
- Cytotoxicity Against Cancer Cells : The compound's ability to interact with cellular targets positions it as a potential anticancer agent. Initial studies indicate it may induce apoptosis in cancer cells via mechanisms involving oxidative stress.
Material Science
In industry, the compound can be utilized in developing new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials suitable for organic electronics and photonics.
Anticonvulsant Activity
In a study evaluating various bipyridine derivatives, this compound demonstrated significant anticonvulsant activity in rodent models. This suggests its potential as a therapeutic agent against epilepsy.
Antimicrobial Efficacy
A comparative study assessed the antimicrobial properties of sulfonamides against common pathogens. Results indicated that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential in treating resistant infections.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that exhibit unique electronic and optical properties . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features and Molecular Design
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Differences : Incorporates a pyrazolo[3,4-d]pyrimidine core and a chromene-derived substituent, unlike the bipyridine system in the target compound.
- Molecular Weight : 589.1 g/mol (vs. ~414–420 g/mol for simpler sulfonamides).
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
- Key Differences : Features a single pyridine ring linked to an aniline group, lacking the bipyridine framework.
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
- Key Differences : Contains a pyrimidine ring with formyl and isopropyl substituents, along with an N-methyl sulfonamide group.
Physical Properties
Functional Group Influence
- Fluorine Substituents : In the target compound and others (e.g., ), fluorine enhances electronegativity and metabolic stability.
- Bipyridine vs. Pyrimidine/Pyridine : The bipyridine system in the target compound likely improves metal-chelation capacity and π-stacking compared to single-ring analogs .
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety, a fluorinated aromatic ring, and a sulfonamide group. This combination of functional groups is believed to enhance its interaction with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : The bipyridine moiety can chelate metal ions, influencing the activity of metalloenzymes.
- Protein Interaction : The sulfonamide group may inhibit specific protein functions by interfering with enzyme-substrate interactions.
- Electrophilic Substitution : The fluorinated aromatic ring may participate in electrophilic substitution reactions that modulate the compound's reactivity and interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that sulfonamide derivatives often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The specific activity of this compound against bacterial strains remains to be fully characterized but is hypothesized to follow the trends observed in related sulfonamides.
Anticonvulsant Properties
Studies on structurally related compounds suggest potential anticonvulsant activities. For example, derivatives with similar bipyridine structures have demonstrated significant efficacy in models of seizure activity. This raises the possibility that this compound may also possess anticonvulsant properties.
Research Findings
A review of the literature reveals several key studies that provide insights into the biological activity of related compounds:
- Antimicrobial Studies : A study highlighted the bacteriostatic effects of sulfonamides against E. coli and S. aureus, suggesting that modifications in the structure could enhance potency against resistant strains .
- Anticonvulsant Activity : Research on N-benzyl 2-amino acetamides showed promising anticonvulsant effects, indicating that similar modifications in structure could yield compounds with significant therapeutic potential .
- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that electron-withdrawing groups on the aromatic ring improve biological activity. This insight could guide future modifications of this compound for enhanced efficacy .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Exhibited antimicrobial activity against Gram-positive bacteria | Supports further investigation into similar compounds for antibiotic development |
| Study 2 | Demonstrated anticonvulsant effects in animal models | Suggests potential for treating epilepsy with derivatives |
| Study 3 | Explored SAR and identified key functional groups enhancing activity | Provides a framework for designing more effective analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
